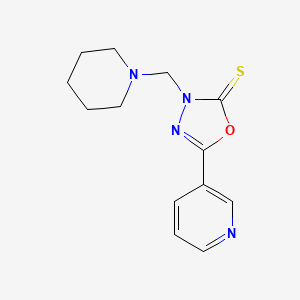
3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, also known as PBIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBIT is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its structure.
作用机制
The mechanism of action of 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione is not yet fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and DNA. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to interact with DNA, leading to the formation of stable complexes that can be used for various applications, including gene therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to protect neurons from oxidative stress and apoptosis, which are involved in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be easily synthesized through various methods, and it is stable under various conditions. This compound can also be modified to introduce various functional groups, which can be used for various applications. However, this compound also has some limitations, including its low solubility in water, which can limit its applications in biological systems.
未来方向
There are several future directions for the research on 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, including the development of novel this compound derivatives with improved properties, the investigation of the mechanism of action of this compound, and the exploration of new applications of this compound in various fields. The development of novel this compound derivatives with improved properties can lead to the discovery of new drug candidates for the treatment of various diseases. The investigation of the mechanism of action of this compound can provide insights into its biological activity and potential applications. The exploration of new applications of this compound in various fields can lead to the discovery of new materials with unique properties and new analytical methods for the detection of various analytes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized through various methods, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. This compound has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, this compound also has some limitations, including its low solubility in water. There are several future directions for the research on this compound, including the development of novel this compound derivatives with improved properties, the investigation of the mechanism of action of this compound, and the exploration of new applications of this compound in various fields.
合成方法
3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione can be synthesized through various methods, including the reaction of 3-(chloromethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione with piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is obtained through purification processes such as recrystallization or column chromatography.
科学研究应用
3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of various analytes.
属性
IUPAC Name |
3-(piperidin-1-ylmethyl)-5-pyridin-3-yl-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c19-13-17(10-16-7-2-1-3-8-16)15-12(18-13)11-5-4-6-14-9-11/h4-6,9H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRZECXSNPNEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)OC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


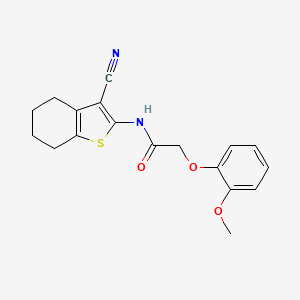
![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)

![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
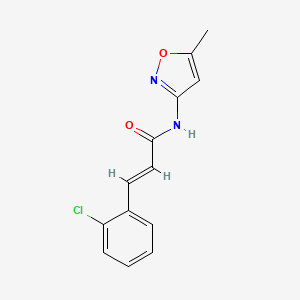
![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)
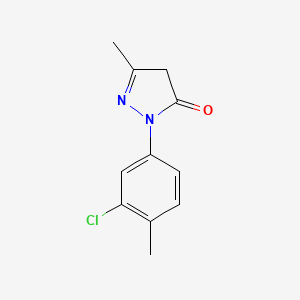

![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)

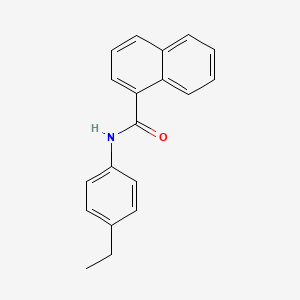
![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)